molecular formula C12H18N2O2 B3027933 [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-82-8

[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Cat. No.: B3027933
CAS No.: 1439896-82-8
M. Wt: 222.28
InChI Key: OHSNMEBKDIKMJY-UHFFFAOYSA-N
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Description

[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂ It is known for its unique structure, which includes a methoxypyridine ring and an oxan-4-ylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine typically involves the following steps:

    Formation of the Methoxypyridine Ring: The methoxypyridine ring can be synthesized through a series of reactions starting from pyridine. Methoxylation of pyridine is achieved using methanol and a suitable catalyst under controlled conditions.

    Formation of the Oxan-4-ylmethanamine Moiety: The oxan-4-ylmethanamine moiety is synthesized by reacting an appropriate oxane derivative with methanamine under specific conditions.

    Coupling Reaction: The final step involves coupling the methoxypyridine ring with the oxan-4-ylmethanamine moiety using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the methoxypyridine ring or the oxan-4-ylmethanamine moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the methoxypyridine ring or the oxan-4-ylmethanamine moiety.

    Reduction Products: Reduced forms of the compound, often leading to the formation of secondary amines or alcohols.

    Substitution Products: Compounds with substituted functional groups on the methoxypyridine ring or the oxan-4-ylmethanamine moiety.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biology:

    Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It is explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism of action of [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine ring and the oxan-4-ylmethanamine moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

    [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    [4-(6-Methoxypyridin-2-yl)oxan-4-yl]ethanamine: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness:

    Binding Affinity: [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine has a unique binding affinity due to the presence of both the methoxypyridine ring and the oxan-4-ylmethanamine moiety.

    Reactivity: The compound exhibits distinct reactivity patterns, making it suitable for specific applications in drug synthesis and catalysis.

Properties

IUPAC Name

[4-(6-methoxypyridin-2-yl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-11-4-2-3-10(14-11)12(9-13)5-7-16-8-6-12/h2-4H,5-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSNMEBKDIKMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182520
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-82-8
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine
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Reactant of Route 6
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